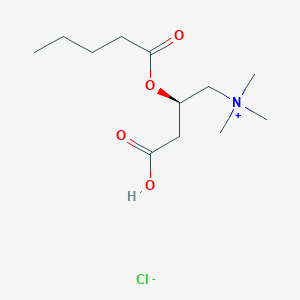
Valeryl-L-carnitineChloride
概要
説明
バレリル-L-カルニチン(塩化物)は、短鎖アシルカルニチンであり、L-カルニチンの誘導体です。 それは脂肪酸の代謝における役割で知られており、さまざまな生物学的サンプル中のバレリル-L-カルニチンの定量のための内部標準として使用されます .
準備方法
合成経路と反応条件
バレリル-L-カルニチン(塩化物)は、L-カルニチンとバレリルクロリドのエステル化によって合成できます。この反応は通常、反応中に生成される塩化水素を中和するためにピリジンなどの塩基を使用します。 生成物は次に再結晶によって精製されます .
工業生産方法
バレリル-L-カルニチン(塩化物)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高収率と純度を確保するために、制御された条件下でL-カルニチンとバレリルクロリドのエステル化を含みます。 生成物は次に、業界標準を満たすために厳格な品質管理対策を受けます .
化学反応の分析
反応の種類
バレリル-L-カルニチン(塩化物)は、次のようなさまざまな化学反応を起こします。
酸化: 対応するカルボン酸を形成するために酸化することができます。
還元: 還元反応はそれをL-カルニチンに戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主な製品
酸化: カルボン酸を生成します。
還元: L-カルニチンを生成します。
科学研究アプリケーション
バレリル-L-カルニチン(塩化物)は、科学研究において幅広い用途があります。
科学的研究の応用
Valeryl-L-carnitine (chloride) has a wide range of applications in scientific research:
作用機序
バレリル-L-カルニチン(塩化物)は、β酸化のためにミトコンドリアへの脂肪酸の輸送を促進することにより、その効果を発揮します。それはキャリア分子として作用し、脂肪酸に結合し、ミトコンドリア膜を横切って輸送します。このプロセスは、アデノシン三リン酸(ATP)の形でのエネルギーの産生に不可欠です。 分子標的には、カルニチンアシルトランスフェラーゼとミトコンドリア輸送タンパク質が含まれます .
類似の化合物との比較
類似の化合物
アセチル-L-カルニチン: アセチル基が短い別のアシルカルニチン。
プロピオニル-L-カルニチン: バレリル基の代わりにプロピオニル基が含まれています。
ブチリル-L-カルニチン: ブチリル基が含まれています.
独自性
バレリル-L-カルニチン(塩化物)は、代謝および輸送特性に影響を与える特定のバレリル基があるため、独特です。 他のアシルカルニチンと比較して、脂肪酸代謝とミトコンドリアの機能に関連する研究において独自の用途があります .
類似化合物との比較
Similar Compounds
Acetyl-L-carnitine: Another acylcarnitine with a shorter acetyl group.
Propionyl-L-carnitine: Contains a propionyl group instead of a valeryl group.
Butyryl-L-carnitine: Contains a butyryl group.
Uniqueness
Valeryl-L-carnitine (chloride) is unique due to its specific valeryl group, which influences its metabolic and transport properties. Compared to other acylcarnitines, it has distinct applications in research related to fatty acid metabolism and mitochondrial function .
生物活性
Valeryl-L-carnitine chloride (CAS Number: 162040-64-4) is a short-chain acylcarnitine that plays a significant role in fatty acid metabolism and has been investigated for its biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Valeryl-L-Carnitine Chloride
Valeryl-L-carnitine is derived from L-carnitine, a compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The chloride form enhances its solubility and bioavailability, making it suitable for various clinical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄ClNO₄ |
| Molecular Weight | 281.776 g/mol |
| CAS Number | 162040-64-4 |
| Density | Not Available |
Biological Mechanisms
Valeryl-L-carnitine chloride exhibits several biological activities primarily through its role in energy metabolism:
- Fatty Acid Transport : It facilitates the transport of fatty acids across mitochondrial membranes, crucial for energy production.
- Calpain Activation : It acts as a potent activator of calpain, a calcium-dependent cysteine protease involved in various cellular processes, including apoptosis and muscle remodeling .
- Metabolic Regulation : Increased levels of valeryl-L-carnitine have been associated with improved metabolic profiles in conditions such as obesity and diabetes .
Case Studies
- Metabolic Syndrome : A study highlighted that elevated acylcarnitines, including valeryl-L-carnitine, were associated with metabolic syndrome markers in diabetic patients. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify acylcarnitines in plasma samples, revealing significant alterations in their concentrations during metabolic stress .
- Isovaleric Acidemia : In patients with isovaleric acidemia, treatment with L-carnitine (including valeryl-L-carnitine) showed promising results in managing symptoms and preventing hospitalizations. The therapy helped in normalizing elevated acylcarnitines associated with the disorder .
Quantitative Analysis
A validated LC-MS/MS method was developed to quantify various acylcarnitines, including valeryl-L-carnitine. This method demonstrated high sensitivity and specificity, allowing for accurate profiling of acylcarnitines in clinical samples .
Acylcarnitine Profiles in Clinical Samples
| Acylcarnitine Species | Patient Group (Mean ± SD) | Healthy Controls (Mean ± SD) |
|---|---|---|
| C0 (L-carnitine) | 9.535 ± 1.2 | 13.120 ± 0.5 |
| C2 (Acetyl-L-carnitine) | 4.994 ± 0.3 | 4.410 ± 0.2 |
| C5 (Valeryl-L-carnitine) | 9.625 ± 1.5 | 1.000 ± 0.1 |
This table illustrates the significant differences in acylcarnitine levels between affected patients and healthy controls, underscoring the potential diagnostic utility of measuring valeryl-L-carnitine levels.
特性
IUPAC Name |
[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFPVMRTHIMPLJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















